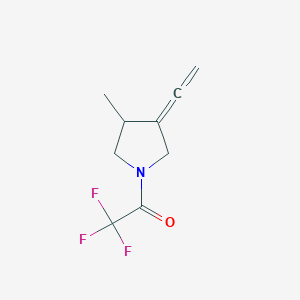
2-Biphenylcarboxamide, N-tert-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenylcarboxamide, N-tert-butyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide functional group, with a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylcarboxamide, N-tert-butyl- can be achieved through several methods. One common approach involves the reaction of biphenylcarboxylic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . Another method involves the oxidative amidation of biphenylcarboxylic acid with tert-butylamine using a catalyst like Cu(OTf)2 .
Industrial Production Methods
In an industrial setting, the synthesis of N-tert-butyl amides, including 2-Biphenylcarboxamide, N-tert-butyl-, can be carried out using the Ritter reaction. This involves the reaction of tert-butyl alcohol or tert-butyl acetate with biphenyl nitrile in the presence of a strong acid catalyst such as sulfuric acid . This method is advantageous due to its high yield and efficiency under solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions
2-Biphenylcarboxamide, N-tert-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-tert-butyl-2-biphenylcarboxamide N-oxide.
Reduction: N-tert-butyl-2-biphenylamine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Biphenylcarboxamide, N-tert-butyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Biphenylcarboxamide, N-tert-butyl- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit proteases in HIV treatment or interact with cancer cell receptors to induce apoptosis . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzamide: Similar structure but with a benzene ring instead of a biphenyl group.
N-tert-butyl-2-naphthamide: Contains a naphthalene ring instead of a biphenyl group.
N-tert-butyl-4-methylbenzamide: Has a methyl-substituted benzene ring.
Uniqueness
2-Biphenylcarboxamide, N-tert-butyl- is unique due to the presence of the biphenyl group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs .
Properties
CAS No. |
29585-78-2 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-tert-butyl-2-phenylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)18-16(19)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
InChI Key |
MAQJPIOGOGVAFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)

![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)

![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)
![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)

![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)
